molecular formula C24H29NO11 B14666841 (7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 38838-25-4

(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No.: B14666841
CAS No.: 38838-25-4
M. Wt: 507.5 g/mol
InChI Key: RDCNELQDPRGIMA-APBURCQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic molecule with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid typically involves multiple steps, including the formation of the benzo[a]heptalen core, introduction of methoxy groups, and subsequent functionalization with amino and dihydroxybutanedioic acid groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the ketone group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential interactions with biological molecules can be studied to understand its effects on cellular processes. Its amino and dihydroxybutanedioic acid groups may interact with enzymes or receptors, providing insights into its biological activity.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound’s chemical properties can be exploited for various applications, such as in the development of new materials, catalysts, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of (7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets. The amino group may form hydrogen bonds or ionic interactions with proteins or enzymes, while the dihydroxybutanedioic acid moiety can chelate metal ions or participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one: Lacks the dihydroxybutanedioic acid moiety.

    (7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid: Contains additional functional groups that may enhance its reactivity and biological activity.

Uniqueness

The presence of both the amino group and the dihydroxybutanedioic acid moiety in this compound makes it unique compared to similar compounds. These functional groups provide additional sites for chemical reactions and interactions with biological molecules, potentially enhancing its utility in various applications.

Properties

CAS No.

38838-25-4

Molecular Formula

C24H29NO11

Molecular Weight

507.5 g/mol

IUPAC Name

(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C20H23NO5.C4H6O6/c1-23-16-10-13-12(6-8-15(16)22)18-11(5-7-14(13)21)9-17(24-2)19(25-3)20(18)26-4;5-1(3(7)8)2(6)4(9)10/h6,8-10,14H,5,7,21H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m01/s1

InChI Key

RDCNELQDPRGIMA-APBURCQWSA-N

Isomeric SMILES

COC1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CC[C@@H]2N)OC)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

COC1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CCC2N)OC)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.